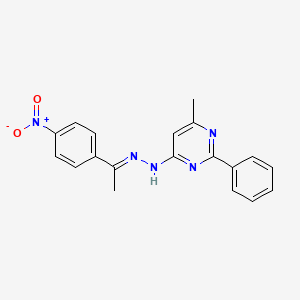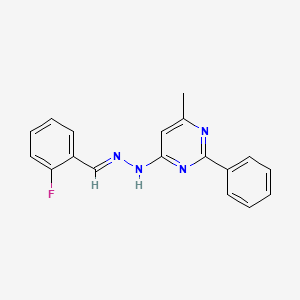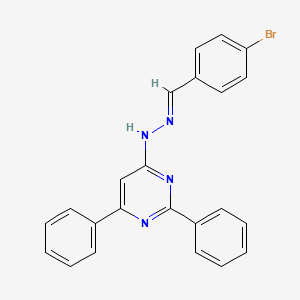![molecular formula C22H16BrN5 B3843917 nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843917.png)
nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Vue d'ensemble
Description
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BP-1-102, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making BP-1-102 a promising candidate for combination therapy.
Mécanisme D'action
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone inhibits the activity of PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage in cancer cells. This accumulation of damage ultimately leads to cell death.
Biochemical and Physiological Effects:
nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PARP in cancer cells, leading to the accumulation of DNA damage and cell death. This compound has also been shown to have anti-inflammatory effects and has potential use in the treatment of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has a number of advantages for use in lab experiments. It has a high affinity for PARP and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential area of research is the development of more effective delivery methods for this compound. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone treatment. Additionally, there is potential for the development of combination therapies that include nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone and other PARP inhibitors. Finally, further research is needed to fully understand the potential use of nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in the treatment of other diseases such as stroke and inflammation.
Applications De Recherche Scientifique
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP, which is involved in DNA repair processes. This compound has also been shown to have potential use in the treatment of other diseases such as stroke and inflammation.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c23-19-10-8-18(9-11-19)21-13-20(17-6-2-1-3-7-17)26-22(27-21)28-25-15-16-5-4-12-24-14-16/h1-15H,(H,26,27,28)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSUSLGGSUOBI-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843865.png)
![nicotinaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843870.png)
![4-bromobenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843882.png)
![4-bromobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843893.png)
![1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843898.png)
![2-[(2-chlorobenzyl)oxy]-4-(4-methylphenyl)-6-phenylpyrimidine](/img/structure/B3843905.png)
![2-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843909.png)
![benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843912.png)
![2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843921.png)
![1-phenylethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843925.png)